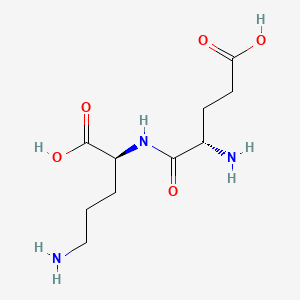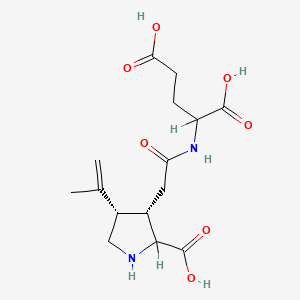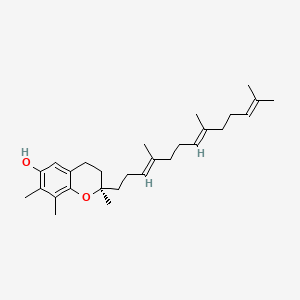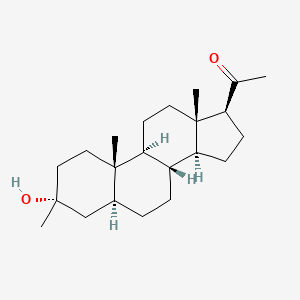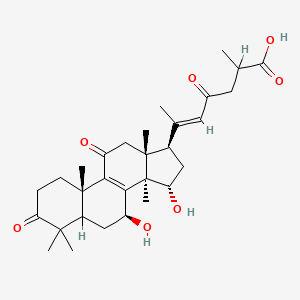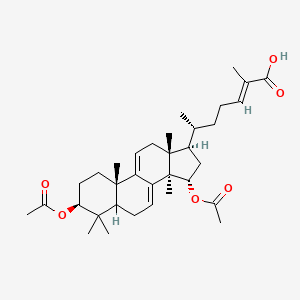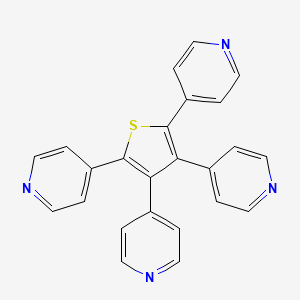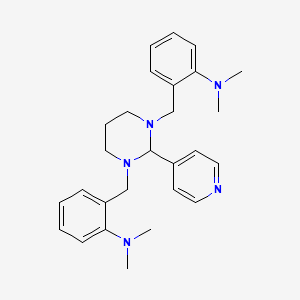
水杨酸铅
描述
Lead salicylate is a chemical compound formed by the reaction of lead with salicylic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white powder appearance and is generally available in high purity forms.
科学研究应用
Lead salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
作用机制
Target of Action
Lead salicylate, also known as lead disalicylate, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Lead salicylate acts by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The result is a reduction in inflammation, pain, and fever .
Biochemical Pathways
The action of lead salicylate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This disruption can lead to a decrease in inflammation and pain .
Pharmacokinetics
As a derivative of salicylate, lead salicylate shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with other salicylates . It is well absorbed in the gastrointestinal tract . Once in the circulation, it is rapidly metabolized, and its half-life is relatively short . The rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Action Environment
The action of lead salicylate can be influenced by various environmental factors. For instance, the pH level can affect its absorption and excretion . Additionally, certain physiological conditions associated with low serum albumin can influence its pharmacokinetic parameters . It’s also worth noting that salicylic acid, from which lead salicylate is derived, has been found to play a role in plant growth regulation and can help plants tolerate adverse environmental conditions .
生化分析
Biochemical Properties
Lead Salicylate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from salicylic acid, an active secondary metabolite that occurs in bacteria, fungi, and plants . Salicylic acid and its derivatives, collectively called salicylates, are synthesized from chorismate, derived from the shikimate pathway .
Cellular Effects
Lead Salicylate can have various effects on different types of cells and cellular processes. For instance, salicylate poisoning can disrupt normal functions from the cell to organ levels . It can cause progressive central nervous system (CNS) depression, demanding several immediate, aggressive actions .
Molecular Mechanism
The mechanism of action of Lead Salicylate involves its interactions at the molecular level. Salicylates, including Lead Salicylate, block the COX-1 pathway and modify the COX-2 pathway, resulting in a decrease in inflammation due to reduced prostaglandin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead Salicylate can change over time. For instance, salicylate toxicity can carry significant morbidity and mortality, and patients may deteriorate and die as serum salicylate levels decrease .
Dosage Effects in Animal Models
The effects of Lead Salicylate can vary with different dosages in animal models. High doses of salicylate can result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .
Metabolic Pathways
Lead Salicylate is involved in various metabolic pathways. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . They are then metabolized to salicylate .
Transport and Distribution
Lead Salicylate is transported and distributed within cells and tissues. Salicylate’s volume of distribution in a healthy patient with low serum salicylate concentrations is about 0.16 L/kg. This can increase to 0.34 L/kg or greater in the same patient with an elevated serum salicylate concentration and acidemia .
Subcellular Localization
The subcellular localization of Lead Salicylate and its effects on activity or function are areas of ongoing research. Current studies suggest that Lead ions initially enter elongation zone cells and accumulate in this area. Then, ions are gradually accumulated in the meristem zone . The scanning electron microscopy (SEM) and energy-dispersive X-ray analyses (EDXA) results indicated that Lead was localized to the cell wall and cytoplasm .
准备方法
Synthetic Routes and Reaction Conditions: Lead salicylate can be synthesized through the reaction of lead salts, such as lead(II) nitrate, with salicylic acid. The reaction typically involves dissolving lead(II) nitrate in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lead disalicylate as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of lead disalicylate may involve more advanced techniques to ensure high purity and yield. This can include the use of controlled reaction environments, purification steps such as recrystallization, and the implementation of quality control measures to monitor the composition and properties of the final product.
化学反应分析
Types of Reactions: Lead salicylate undergoes various chemical reactions, including:
Oxidation: Lead salicylate can be oxidized to form lead(II) oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and other reduced forms.
Substitution: Lead salicylate can participate in substitution reactions where the salicylate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(II) oxide and other lead oxides.
Reduction: Lead metal and reduced organic products.
Substitution: Lead compounds with different ligands, such as lead halides or lead carboxylates.
相似化合物的比较
Lead salicylate can be compared with other similar compounds, such as:
Lead(II) acetate: Another lead compound with different chemical properties and applications.
Lead(II) chloride: Known for its use in various industrial processes and chemical reactions.
Lead(II) nitrate: Commonly used in the synthesis of other lead compounds and as a reagent in analytical chemistry.
Uniqueness: Lead salicylate is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other lead compounds.
属性
CAS 编号 |
15748-73-9 |
|---|---|
分子式 |
C14H10O6Pb |
分子量 |
481 g/mol |
IUPAC 名称 |
bis[(2-hydroxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI 键 |
CNVULGHYDPMIHD-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


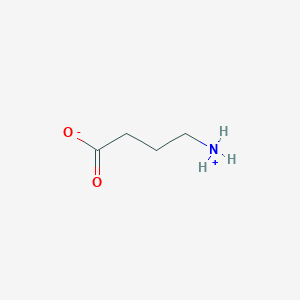
![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
